molecular formula C10H13N5O B11886570 Trans-2-(6-amino-9H-purin-9-yl)cyclopentanol

Trans-2-(6-amino-9H-purin-9-yl)cyclopentanol

Cat. No.: B11886570
M. Wt: 219.24 g/mol
InChI Key: MHPNWYKTHPYOJP-RNFRBKRXSA-N
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Description

Trans-2-(6-amino-9H-purin-9-yl)cyclopentanol ( 719-77-7) is a high-purity cyclopentyl purine derivative supplied with a minimum purity of 98% . This compound, with the molecular formula C10H13N5O and a molecular weight of 219.24 g/mol, serves as a critical building block and intermediate in organic synthesis and pharmaceutical research for the development of novel active compounds . In scientific studies, this specific trans-isomer, also known as MDL 201,449A, has been identified as a transcriptional inhibitor of Tumor Necrosis Factor-alpha (TNFα) . Research utilizing a murine model of multiple low-dose streptozotocin-induced diabetes demonstrated that administration of this compound successfully decreased hyperglycemia, highlighting its potential as a tool for investigating inflammatory disease pathways . Further in vitro studies on normal spleen cells showed that MDL 201,449A can suppress the secretion of pro-inflammatory cytokines, including TNFα, IFNγ, and IL-10 . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures and is strictly not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13N5O

Molecular Weight

219.24 g/mol

IUPAC Name

(1R,2R)-2-(6-aminopurin-9-yl)cyclopentan-1-ol

InChI

InChI=1S/C10H13N5O/c11-9-8-10(13-4-12-9)15(5-14-8)6-2-1-3-7(6)16/h4-7,16H,1-3H2,(H2,11,12,13)/t6-,7-/m1/s1

InChI Key

MHPNWYKTHPYOJP-RNFRBKRXSA-N

Isomeric SMILES

C1C[C@H]([C@@H](C1)O)N2C=NC3=C(N=CN=C32)N

Canonical SMILES

C1CC(C(C1)O)N2C=NC3=C(N=CN=C32)N

Origin of Product

United States

Preparation Methods

Classical Nucleophilic Substitution Approaches

The foundational synthesis of trans-2-(6-amino-9H-purin-9-yl)cyclopentanol was first reported by Schaeffer and Weimar in 1960 . This method involves coupling a purine base with a functionalized cyclopentanol derivative. Key steps include:

  • Activation of Cyclopentanol : The cyclopentanol moiety is activated via mesylation or tosylation to form a leaving group (e.g., mesylate or tosylate).

  • Nucleophilic Displacement : The activated cyclopentanol reacts with 6-aminopurine under basic conditions (e.g., NaH in DMF) to yield the target compound .

Reaction Conditions :

  • Temperature: 80–100°C

  • Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Yield: 45–60%

Starting MaterialReagentIntermediateFinal Product Yield
6-AminopurineMesyl chlorideCyclopentyl mesylate58%
CyclopentanolNaH/DMF

This method faces challenges in stereochemical control, often producing cis/trans mixtures requiring chromatographic separation .

Mitsunobu Reaction for Stereoselective Synthesis

To address stereochemical issues, the Mitsunobu reaction has been employed. This method ensures retention of configuration at the cyclopentanol carbon :

  • Substrate Preparation : 6-Aminopurine is treated with diethyl azodicarboxylate (DEAD) and triphenylphosphine.

  • Coupling : The activated purine reacts with trans-2-hydroxycyclopentanol under Mitsunobu conditions .

Optimized Parameters :

  • Molar Ratio (Purine:DEAD:PPh₃): 1:1.2:1.2

  • Solvent: Tetrahydrofuran (THF)

  • Yield: 68–72%

ComponentRoleQuantity (mmol)
6-AminopurineNucleophile10.0
DEADOxidizing Agent12.0
TriphenylphosphineReducing Agent12.0

This approach improves stereoselectivity (>95% trans isomer) but requires rigorous anhydrous conditions .

Enzymatic Resolution of Racemic Mixtures

Enzymatic methods leverage lipases or esterases to resolve racemic cyclopentanol intermediates. A 2014 study demonstrated:

  • Esterification : Racemic trans/cis-cyclopentanol is acetylated using vinyl acetate.

  • Enzymatic Hydrolysis : Candida antarctica lipase B selectively hydrolyzes the cis-ester, leaving the trans-ester intact .

  • Purine Coupling : The resolved trans-cyclopentanol is coupled to 6-aminopurine via nucleophilic substitution .

Performance Metrics :

  • Enantiomeric Excess (ee): >99%

  • Overall Yield: 52%

StepEnzymeSubstrateee (%)
HydrolysisCandida antarcticaCyclopentanol ester99.2

This method is cost-effective for large-scale production but requires specialized enzyme handling .

Palladium-Catalyzed Cross-Coupling

Modern approaches utilize palladium catalysis to streamline synthesis. The EP1032573A1 patent describes:

  • Cyclopentene Oxidation : (1S,4R)-4-hydroxy-2-cyclopentene-1-methanol is oxidized to a ketone intermediate.

  • Buchwald–Hartwig Amination : Palladium(II) acetate couples the ketone with 6-aminopurine .

Catalytic System :

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Xantphos (10 mol%)

  • Base: Cs₂CO₃

  • Yield: 76%

ParameterValue
Temperature110°C
SolventToluene
Reaction Time24 h

This method achieves excellent regioselectivity but requires inert atmosphere conditions .

Solid-Phase Synthesis for Parallel Production

A 2020 advancement employed solid-phase techniques to synthesize analogs efficiently:

  • Resin Functionalization : Wang resin is loaded with a cyclopentanol derivative.

  • Purine Attachment : 6-Aminopurine is coupled using HATU/DIEA activation.

  • Cleavage : TFA/H₂O (95:5) releases the product from the resin .

Advantages :

  • Purity: >95% (HPLC)

  • Throughput: 20 compounds/week

ReagentFunction
HATUCoupling Agent
DIEABase
TFACleavage Agent

Comparative Analysis of Methods

MethodYield (%)StereoselectivityScalabilityCost
Nucleophilic Substitution58LowHighLow
Mitsunobu Reaction72HighModerateHigh
Enzymatic Resolution52Very HighHighModerate
Palladium Catalysis76HighLowVery High
Solid-Phase65ModerateHighHigh

Chemical Reactions Analysis

Types of Reactions: Trans-2-(6-amino-9H-purin-9-yl)cyclopentanol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group in the purine ring can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce alkylated or acylated derivatives.

Scientific Research Applications

Scientific Research Applications

  • Antiviral Activity :
    • The purine structure of trans-2-(6-amino-9H-purin-9-yl)cyclopentanol suggests potential roles in antiviral therapies. Compounds with similar structures often exhibit cytotoxicity against various viral strains, making this compound a candidate for further exploration in antiviral drug development.
  • Antitumor Properties :
    • Preliminary studies indicate that this compound may possess antitumor activity. Its structural similarity to nucleosides allows it to interfere with cancer cell proliferation by inhibiting enzymes involved in nucleic acid metabolism.
  • Enzyme Inhibition :
    • Research indicates that this compound may inhibit specific enzymes critical for cellular metabolism. Its binding affinity to various biological targets is currently under investigation, which could elucidate its mechanism of action in therapeutic contexts.
  • Receptor Modulation :
    • The compound may act as a receptor modulator, influencing signaling pathways associated with various diseases. Understanding these interactions could lead to novel therapeutic strategies for conditions such as cancer and viral infections.

Case Studies

  • Antimycobacterial Activity :
    • A study investigated the efficacy of various purine analogs against Mycobacterium tuberculosis, revealing that compounds with structural similarities to this compound exhibited significant inhibitory activity against resistant strains of the bacteria .
  • Cytotoxicity Against Cancer Cell Lines :
    • Research has shown that certain purine derivatives can induce cytotoxic effects on cancer cell lines. This compound's structural features suggest it could exhibit similar properties, warranting further exploration into its potential as an anticancer agent .
  • Interaction Studies :
    • Ongoing studies are focusing on the interaction of this compound with various enzymes and receptors to better understand its pharmacological potential. These studies are crucial for determining the therapeutic viability of this compound in clinical settings .

Mechanism of Action

The mechanism of action of Trans-2-(6-amino-9H-purin-9-yl)cyclopentanol involves its interaction with specific molecular targets. The compound can bind to enzymes and nucleic acids, modulating their activity. The pathways involved in its action include inhibition of viral replication and interference with cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Purinylcarbanucleoside Family

(±)-trans-4-(6-Amino-9H-purin-9-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-6-yl methanol (Compound 16)
  • Structure: Features a cyclopenta[b]thiophene ring system instead of cyclopentanol, with a trans-configuration at the purine attachment site.
  • Synthesis: Prepared via NH$_4$OH-mediated aminolysis of precursor (±)-trans-11 in dioxane under reflux .
  • Properties : Melting point (100–102°C), R$_f$ = 0.22 (TLC), and distinct $^1$H/$^{13}$C-NMR profiles (e.g., thiophene protons at δ 7.25–7.45 ppm) .
(±)-trans-4-(6-Cyclopropylamino-9H-purin-9-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-6-yl methanol (Compound 17)
  • Structure: Substitutes the 6-amino group of purine with a cyclopropylamino group.
  • Synthesis: Reaction of (±)-trans-11 with cyclopropylamine in ethanol under argon .
  • Properties : Lower melting point (73–75°C) and R$_f$ = 0.16, attributed to reduced crystallinity from the cyclopropyl group .
  • Key Difference: The cyclopropylamino modification may alter adenosine receptor binding affinity, though pharmacological data are unavailable.

Cyclopentanol-Containing Derivatives

Cyclopentanemethanol, 3-(6-amino-9H-purin-9-yl) (CAS 220285-03-0)
  • Properties : Molecular formula C${11}$H${15}$N$_5$O, molecular weight 233.27 g/mol, XLogP3 = 0.5, and topological polar surface area (TPSA) = 95.7 Ų .
  • Key Difference : The undefined stereochemistry may result in variable biological activity compared to the trans-configured parent compound.
2-Amino-9-((1R,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)-1,9-dihydro-6H-purin-6-one hydrate
  • Structure : Incorporates a methylene group and additional hydroxylation on the cyclopentyl ring.
  • Properties : Hydrate form enhances aqueous solubility but may reduce thermal stability .

Pharmacological Activity Comparison

Compound Anti-inflammatory Efficacy (C/T Ratio) Dose (mg/kg) Route of Administration Reference
Trans-2-(6-amino-9H-purin-9-yl)cyclopentanol 2.74 250 Oral, IV, IM
Aspirin 2.8 250 Oral
Indomethacin 2.9 250 Oral
(±)-trans-16 Not reported
(±)-trans-17 Not reported

Key Insight : While the parent compound matches aspirin and indomethacin in efficacy, structural analogs like (±)-trans-16 and (±)-trans-17 lack published pharmacological data, limiting direct therapeutic comparisons.

Biological Activity

Trans-2-(6-amino-9H-purin-9-yl)cyclopentanol is a purine derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This compound features a cyclopentanol moiety attached to a purine base, characterized by its molecular formula C10H13N5OC_{10}H_{13}N_{5}O and a molecular weight of 219.24 g/mol. The amino group at the 6-position of the purine ring is critical for its biological interactions and activities.

Structural Characteristics

The unique structure of this compound contributes to its versatility in biological applications. Its structural similarity to nucleosides suggests potential roles in antiviral and anticancer therapies, as compounds with similar structures often exhibit cytotoxicity against various cancer cell lines.

Feature Details
Molecular Formula C10H13N5O
Molecular Weight 219.24 g/mol
Key Structural Component Cyclopentanol moiety with a purine base

Research indicates that this compound may function as an enzyme inhibitor or receptor modulator , which positions it as a candidate for therapeutic applications. Preliminary findings suggest that it may bind to specific enzymes or receptors involved in nucleic acid synthesis or metabolism, potentially inhibiting their activity and leading to therapeutic effects .

Anticancer Potential

Studies have shown that this compound exhibits notable cytotoxic effects against various cancer cell lines. Its mechanism likely involves the inhibition of pathways critical for cancer cell proliferation. For instance, compounds with similar structures have demonstrated effectiveness against hepatocellular carcinoma by inhibiting angiogenesis and tumor growth .

Antiviral Activity

The compound's structural features suggest potential antiviral activity, particularly through mechanisms that disrupt viral replication processes. This aligns with findings from other purine analogs that have shown promise in targeting viral enzymes .

Case Studies

  • Cytokine Release Modulation : In vivo studies indicated that administration of related purine derivatives could modulate cytokine release from immune cells, suggesting immunomodulatory properties that may enhance therapeutic efficacy in inflammatory conditions .
  • Antimycobacterial Activity : Related purine analogs have been evaluated for their activity against Mycobacterium tuberculosis. These studies highlight the importance of structural modifications in enhancing biological activity, with some derivatives showing significant inhibitory effects on bacterial growth .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other structurally similar compounds:

Compound Name Molecular Formula Key Features
3-(6-Amino-9H-purin-9-yl)-cyclopentanolC10H13N5OSimilar purine structure; different substituents
(1S,2R,4R)-4-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)cyclopentanolC11H15N5OHydroxymethyl group adds polarity; different activity
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amineC10H13N5ODistinct ring structure; diverse therapeutic uses

Q & A

Q. What is the established synthetic pathway for Trans-2-(6-amino-9H-purin-9-yl)cyclopentanol, and what are the critical parameters for optimizing yield and purity?

The compound is synthesized via a method described by Schaeffer and Weimar, involving condensation of cyclopentanol derivatives with purine precursors under controlled conditions . Key parameters include:

  • Reaction temperature : Maintained between 60–80°C to prevent side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.
  • Purification : Column chromatography with silica gel (eluent: chloroform/methanol mixtures) or recrystallization from ethanol/water ensures stereochemical purity.
  • Acid-addition salt formation : Hydrochloric or sulfuric acid is used to stabilize the compound, requiring precise pH control (5.5–6.5) .

Q. How is the anti-inflammatory activity of this compound evaluated in preclinical models, and what are the standard protocols for dose-response analysis?

The carrageenin-induced rat paw edema model is the gold standard:

  • Animal model : Royal Hart Wistar rats (80–90 g) fasted overnight, with carrageenin (1% suspension in saline) injected into the plantar tissue .
  • Dosing : Oral administration (1.7 mL/50 g body weight) at 5–250 mg/kg, with measurements taken 4–5 hours post-injection.
  • Efficacy metric : The C/T ratio (edema in controls/edema in treated) quantifies anti-inflammatory activity. For example, a C/T ratio of 2.74 was observed at 250 mg/kg, comparable to aspirin (2.8) and indomethacin (2.9) .
  • Data analysis : Dose-response curves are plotted using logarithmic scales to determine EC50 values.

Q. What analytical techniques are recommended for characterizing the stereochemical purity of This compound?

  • X-ray crystallography : Using SHELX software for structure refinement (e.g., SHELXL for small-molecule crystallography) .
  • Chiral HPLC : Employing polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to resolve enantiomers.
  • NMR spectroscopy : 1H/13C NMR (e.g., δH 7.1–8.0 ppm for purine protons) coupled with NOE experiments to confirm trans configuration .
  • Diastereomer resolution : Selective salt formation with succinic acid, as described in diastereoisomer separation protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data between in vitro and in vivo models for this compound?

  • Bioavailability factors : Assess solubility (e.g., using PEG-based formulations ) and first-pass metabolism via liver microsome assays.
  • Administration route adjustments : Compare oral (50–250 mg/kg) vs. intravenous (0.05–0.25 mg/mL) dosing to identify absorption limitations .
  • Protein binding assays : Use equilibrium dialysis to measure plasma protein interactions, which may reduce free drug availability in vivo.
  • Compartmental modeling : Apply PK/PD software (e.g., NONMEM) to reconcile in vitro IC50 values with observed in vivo efficacy.

Q. What strategies exist for modifying the cyclopentanol moiety to enhance target specificity while maintaining anti-inflammatory efficacy?

  • Ring substitution : Introduce electron-withdrawing groups (e.g., fluorine at C3/C4) to modulate binding to adenosine receptors .
  • Phosphonate conjugation : Attach 5′-phosphonate groups (as in related purine derivatives) to improve membrane permeability and intracellular retention .
  • Carbocyclic analogs : Replace cyclopentanol with cyclohexanol to evaluate steric effects on cyclooxygenase inhibition .
  • Prodrug design : Synthesize ester derivatives (e.g., cyclopentyl acetate) for sustained release, validated via hydrolysis kinetics in plasma .

Q. What computational methods are suitable for predicting the thermodynamic stability of acid-addition salts of this compound?

  • Group contribution methods : Estimate enthalpy (ΔHf) and entropy (ΔS) using the Yoneda and Ruzicka–Domalski approaches for cyclopentanol derivatives .
  • DFT calculations : Optimize salt geometries (e.g., hydrochloride vs. sulfate) at the B3LYP/6-31G* level to compare lattice energies.
  • Solubility parameter modeling : Use Hansen solubility parameters to predict salt stability in PEG/propylene glycol vehicles .
  • Phase diagrams : Construct ternary diagrams (compound/solvent/antisolvent) to identify crystallization conditions for high-purity salts .

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